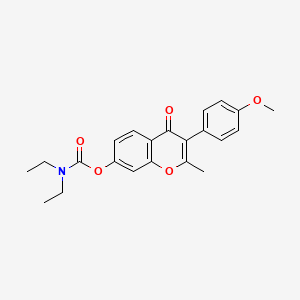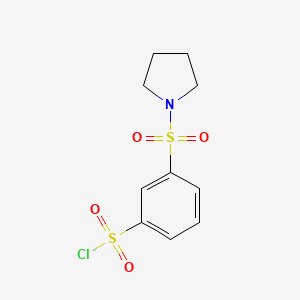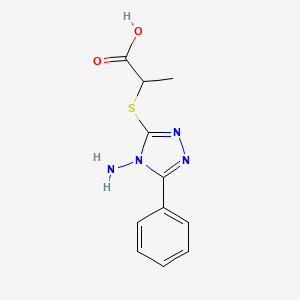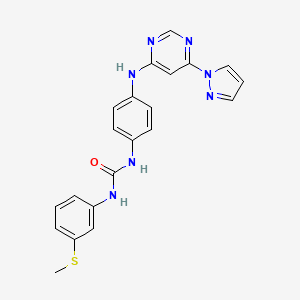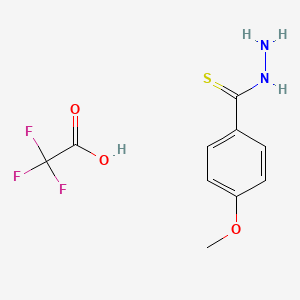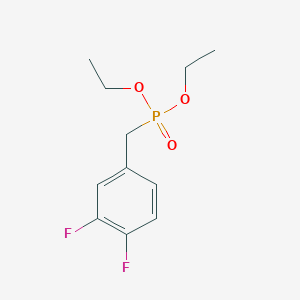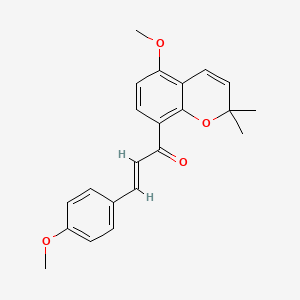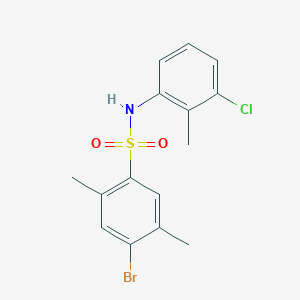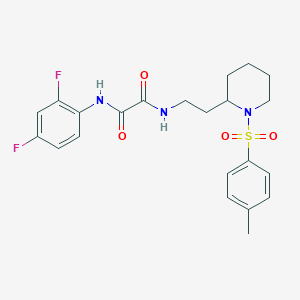![molecular formula C11H13NO6 B2987402 (2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid CAS No. 108052-07-9](/img/structure/B2987402.png)
(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid” is an organic compound with multiple functional groups. The (2S,3S) notation indicates that it has two chiral centers . The “2,3-dihydroxy” part suggests the presence of two hydroxyl (-OH) groups on the second and third carbon atoms. The “3-[(2-methoxyphenyl)carbamoyl]” part indicates a carbamoyl group (a functional group derived from carbamic acid) attached to the third carbon atom, with a 2-methoxyphenyl group attached to the nitrogen atom of the carbamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (2S,3S) notation provides information about the stereochemistry at the two chiral centers . The presence of the carbamoyl and hydroxyl groups will also influence the compound’s three-dimensional structure due to their polarity and potential for hydrogen bonding.Applications De Recherche Scientifique
Optical Resolution and Crystal Structure
Research on the optical resolution of 1-(3-methoxyphenyl)ethylamine with enantiomerically pure mandelic acid highlighted a method with high resolution efficiency, utilizing enantiomerically pure mandelic acid as a resolving agent. This study, while focusing on a key intermediate for new phenyl carbamate drugs, provides insights into methodologies for achieving high purity of enantiomers, crucial for various applications in chemical synthesis and pharmaceutical research (Sakai et al., 1993).
Chemical Synthesis and Characterization
The ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid into corresponding 2-phenyl-1-indanone showcases the potential for synthesizing complex organic structures from simpler precursors. This type of chemical transformation is fundamental in the development of new materials and active pharmaceutical ingredients (Brown, Denman, & O'donnell, 1971).
Antioxidant and Anti-inflammatory Applications
A novel series of compounds including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid and its analogues were synthesized and evaluated for their antioxidant and anti-inflammatory activities. Such studies are critical for the discovery of new therapeutic agents, showcasing the role of synthetic chemistry in developing compounds with potential health benefits (Subudhi & Sahoo, 2011).
Renewable Chemical Building Blocks
Investigation into phloretic acid, a naturally occurring phenolic compound, for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, highlights the importance of renewable chemical sources for material science. This research points towards sustainable alternatives to conventional chemicals for producing materials with specific properties, such as thermal and thermo-mechanical suitability for various applications (Trejo-Machin et al., 2017).
Propriétés
IUPAC Name |
(2S,3S)-2,3-dihydroxy-4-(2-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-18-7-5-3-2-4-6(7)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRRCJBXXMTAX-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)
![Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate](/img/structure/B2987321.png)
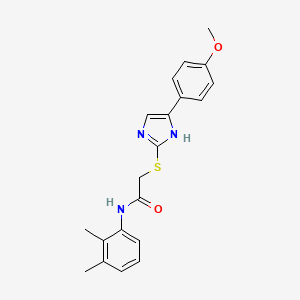
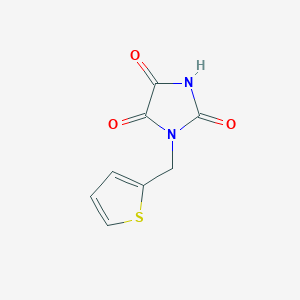
![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)
